Product packaging for Methyl tetradec-3-en-5-ynoate(Cat. No.:CAS No. 25091-20-7)

Methyl tetradec-3-en-5-ynoate

Cat. No.: B14699097
CAS No.: 25091-20-7
M. Wt: 236.35 g/mol
InChI Key: JLKFZNYQOBNAIU-UHFFFAOYSA-N
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Description

Methyl tetradec-3-en-5-ynoate is a high-purity chemical compound provided as a reference standard for research and development. This synthetic fatty acid ester features both a double bond (ene) and a triple bond (yne) within its 14-carbon chain, making it a molecule of interest in various synthetic and medicinal chemistry applications. Compounds with similar unsaturated carbon chains are valuable in the synthesis of complex natural product derivatives and have been explored as key intermediates in developing bioactive molecules . For instance, structural analogs have been investigated for their potential as inhibitors of metabolic enzymes like pancreatic lipase, which is a target in obesity research . The unique alkene-alkyne structure also makes it a potential candidate for materials science research, including polymer chemistry and the development of novel organic frameworks. This product is intended for use in a laboratory setting by qualified professionals. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B14699097 Methyl tetradec-3-en-5-ynoate CAS No. 25091-20-7

Properties

CAS No.

25091-20-7

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

methyl tetradec-3-en-5-ynoate

InChI

InChI=1S/C15H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h12-13H,3-9,14H2,1-2H3

InChI Key

JLKFZNYQOBNAIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC=CCC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl Tetradec 3 En 5 Ynoate and Stereoisomers

Established Synthetic Pathways to Methyl Tetradec-3-en-5-ynoate Scaffolds

The construction of the enynoate backbone of this compound can be achieved through several established synthetic routes. These methods can be broadly categorized into convergent and linear approaches, each with its own set of advantages and challenges.

Convergent syntheses offer an efficient strategy for the assembly of complex molecules like this compound by bringing together two or more fragments of similar complexity in the later stages of the synthesis. A prominent convergent method for constructing enynoate systems involves the coupling of an appropriate alkyne and alkene precursor. Transition metal-catalyzed cross-coupling reactions are particularly powerful in this regard. nih.govrsc.org

For the synthesis of this compound, a plausible convergent strategy would involve the coupling of a terminal alkyne, such as 1-nonyne, with a suitable 4-carbon alkene synthon already containing the methyl ester functionality. Various transition metal catalysts, most notably palladium and ruthenium complexes, have been shown to effectively catalyze such transformations. nih.govnih.gov The choice of catalyst and ligands is critical for controlling the regioselectivity and stereoselectivity of the coupling reaction.

A key advantage of this approach is the ability to independently synthesize and modify the alkyne and alkene fragments before the crucial coupling step, allowing for greater flexibility and efficiency.

The enynoate moiety can also be constructed by forming either the double or the triple bond in the final steps of the synthesis from precursors that already contain the other unsaturated functionality. For instance, an acetylenic ester can be coupled with a vinyl metallic species or a vinyl halide. Alternatively, an olefinic ester can be reacted with an acetylide anion.

One common approach involves the use of organometallic reagents. For example, a vinylcuprate reagent derived from a terminal alkyne could be added to an α,β-unsaturated ester. However, controlling the regioselectivity of such additions can be challenging.

Another strategy is the reductive coupling of enones or enals with alkynes. organic-chemistry.org While this method is effective for generating certain enone structures, its direct application to the synthesis of enynoate esters like this compound would require careful selection of starting materials and reaction conditions to favor the desired connectivity.

Precursor Type Reaction Key Considerations
Acetylenic Ester + Vinyl HalideSonogashira CouplingRequires a terminal alkyne and a vinyl halide. Catalyst and reaction conditions influence yield and stereoselectivity.
Olefinic Ester + AcetylideNucleophilic Addition/EliminationThe reactivity of the olefinic ester and the stability of the acetylide are crucial.
Enone + AlkyneReductive CouplingOften requires a reducing agent and a transition metal catalyst. Regioselectivity can be a challenge.

Stereoselective Synthesis and Control of Olefin Geometry

The geometry of the double bond in this compound, whether it is in the (Z) or (E) configuration, can significantly impact its chemical and physical properties. Therefore, the stereoselective synthesis of this compound is of paramount importance.

The formation of the triple bond in the enynoate system must be regioselective to ensure the correct connectivity of the carbon skeleton. In convergent approaches, the use of terminal alkynes as one of the coupling partners generally provides excellent regioselectivity. researchgate.net The functionalization of internal alkynes can also be achieved with high regioselectivity using specific catalytic systems that can differentiate between the two ends of the alkyne based on steric or electronic factors. rsc.orgresearchgate.net

Achieving control over the (Z/E) configuration of the double bond is a central challenge in the synthesis of enynoates. Several strategies have been developed to address this, often relying on the specific choice of reaction and catalyst.

For example, certain transition metal-catalyzed alkyne-alkene coupling reactions can exhibit high stereoselectivity, favoring the formation of one isomer over the other. The ligand environment around the metal center often plays a crucial role in determining the stereochemical outcome.

Furthermore, methods for the stereoselective synthesis of Z-alkenes, in general, can be adapted for the synthesis of (Z)-enynoates. nih.gov This might involve the use of specific reagents that favor the formation of the cis-olefin. An electrochemical cross-coupling reaction of sulfoxonium ylides and alkynes with water has been reported for the synthesis of 1,4-dicarbonyl Z-alkenes with high Z-stereoselectivity. nih.govresearchgate.net

Method Stereochemical Outcome Key Factors
Transition Metal-Catalyzed CouplingVaries (can be selective for Z or E)Catalyst, ligands, solvent, temperature
Wittig-type ReactionsCan be tuned for Z or E selectivityType of ylide (stabilized vs. unstabilized), reaction conditions
Alkyne ReductionZ-selective (e.g., Lindlar's catalyst) or E-selective (e.g., dissolving metal reduction)Choice of reducing agent

In cases where a synthetic route yields a mixture of (Z) and (E) isomers, or the undesired isomer is formed preferentially, isomerization strategies can be employed to convert one isomer to the other. The isomerization of the double bond in a conjugated enynoate system can be achieved through various methods, including photochemical, thermal, and catalytic approaches.

However, the isomerization of a double bond within a conjugated enynoate system must be approached with caution, as the conditions required for isomerization could potentially lead to other unwanted side reactions, such as polymerization or decomposition. The specific conditions for isomerization would need to be carefully optimized for the this compound system to achieve the desired transformation without degrading the molecule.

Based on a thorough review of available scientific literature, there is no specific information regarding the synthesis of the compound “this compound” using the methodologies of olefin metathesis or sigmatropic rearrangements. The provided outline requires a detailed discussion of these advanced synthetic strategies, including specific reaction types and green chemistry principles, applied directly to this particular molecule.

The requested topics are highly specific, and generating scientifically accurate and verifiable content requires documented research on the target compound. Without published studies on the synthesis of "this compound," it is not possible to provide a detailed, factual article that adheres to the strict requirements of the prompt. General principles of synthetic chemistry for unsaturated fatty acid methyl esters exist, but applying them to this specific, unresearched compound would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the article as outlined cannot be generated at this time.

Green Chemistry Principles in the Synthesis of this compound

Exploration of Sustainable Reagents and Solvents for Enynoate Production

The conventional synthesis of enynoates often relies on transition-metal-catalyzed cross-coupling reactions and stoichiometric reagents that can generate significant waste and utilize hazardous solvents. The exploration of sustainable alternatives seeks to address these shortcomings through the implementation of biocatalysis and the substitution of traditional solvents with greener options.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the sustainable synthesis of chiral compounds and complex molecules. innosyn.comchemistryjournals.netastrazeneca.com Enzymes operate under mild conditions, are biodegradable, and often exhibit high chemo-, regio-, and stereoselectivity, thereby reducing the need for protecting groups and minimizing the formation of byproducts. innosyn.com

One promising biocatalytic strategy for the synthesis of enynoates involves the enzymatic reduction of alkyne derivatives. Specific reductases have been shown to reduce carbon-carbon triple bonds, potentially offering a route to the enone functionality of this compound. google.com A patent describes a method for the enzymatic reduction of alkyne derivatives of a general formula in the presence of reductases. google.com This process can be carried out with free or immobilized enzymes and is typically performed at a pH between 4 and 12. google.com The regeneration of the necessary cofactor, often NADH or NADPH, can be achieved using a suitable reductive agent such as glucose or alcohols like ethanol. google.com While this method has been demonstrated for various substrates, its specific application to precursors of this compound would require further investigation to determine yields and stereoselectivity.

The potential for enzymatic reduction of a diyne precursor to selectively form the desired (Z)- or (E)-enone geometry is a particularly attractive avenue for research. The stereochemistry of the resulting alkene is a critical aspect of the synthesis of specific stereoisomers of this compound.

2-Methyltetrahydrofuran (2-MeTHF): A Bio-based Alternative

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising green solvent derived from renewable resources such as corncobs and bagasse. It is considered a more environmentally friendly alternative to tetrahydrofuran (B95107) (THF) due to its lower toxicity, higher boiling point, and reduced miscibility with water, which simplifies work-up procedures and facilitates solvent recovery. researchgate.netnih.govnsf.gov 2-MeTHF has been successfully employed in a variety of organometallic reactions, including iron-catalyzed cross-coupling reactions, which are relevant to the synthesis of enynoate precursors. researchgate.netnih.govnsf.gov Its higher basicity compared to THF can also influence reaction outcomes. nsf.gov

The table below illustrates a comparative overview of the properties of 2-MeTHF and THF, highlighting the advantages of the former as a green solvent.

Property2-Methyltetrahydrofuran (2-MeTHF)Tetrahydrofuran (THF)
Source Renewable (lignocellulosic biomass)Petroleum-based
Boiling Point 80.2 °C66 °C
Water Solubility Partially miscibleMiscible
Toxicity Lower toxicityHigher toxicity

Ionic Liquids (ILs): Tunable and Recyclable Solvents

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. nih.govbeilstein-journals.orgresearchgate.net Their properties can be tuned by modifying the cation and anion, allowing for the design of task-specific ILs.

In the context of enynoate synthesis, a key step often involves a Sonogashira coupling reaction to form the carbon-carbon triple bond. wikipedia.org Research has demonstrated the successful use of a γ-valerolactone-based ionic liquid, tetrabutylphosphonium 4-ethoxyvalerate, as a partially bio-based solvent for copper- and auxiliary base-free Pd-catalyzed Sonogashira coupling reactions. nih.govbeilstein-journals.org This system has been shown to be effective for the coupling of aryl iodides with terminal acetylenes, affording good to excellent yields of the cross-coupled products. nih.govbeilstein-journals.org

The following table summarizes the results of a study on the Sonogashira coupling of iodobenzene and phenylacetylene in different ionic liquids, demonstrating the efficacy of the γ-valerolactone-based IL. beilstein-journals.org

Ionic LiquidYield (%)
Tetrabutylphosphonium 4-ethoxyvalerate99
1-Butyl-3-methylimidazolium hexafluorophosphate95
1-Butyl-3-methylimidazolium tetrafluoroborate92

These findings suggest that a similar approach could be employed for the synthesis of a precursor to this compound, for instance, by coupling a vinyl iodide with a terminal alkyne in a sustainable ionic liquid medium. The elimination of the copper co-catalyst and the external base further enhances the green credentials of this methodology. nih.govbeilstein-journals.org

The combination of biocatalysis with green solvents represents a particularly powerful strategy for sustainable chemical production. While specific data for the synthesis of this compound using these methods is not yet available in the public domain, the principles and examples outlined above provide a clear and promising roadmap for the development of an environmentally responsible synthetic route to this and other valuable enynoate compounds.

Chemical Transformations and Reactivity Profiles of Methyl Tetradec 3 En 5 Ynoate

Selective Hydrogenation and Reduction Chemistry

The presence of both an alkene and an alkyne in Methyl tetradec-3-en-5-ynoate allows for controlled reduction reactions to selectively modify one or both of these functional groups. The choice of catalyst and reaction conditions is paramount in dictating the outcome of the hydrogenation process.

Partial Reduction of Triple Bonds to Olefins (e.g., using Lindlar's Catalyst)

The selective reduction of the alkyne in a conjugated enyne system to an alkene is a valuable transformation. For this purpose, a poisoned or deactivated catalyst is required to prevent over-reduction to the alkane. Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with a catalytic poison like lead acetate (B1210297) or quinoline, is a classic reagent for this transformation. wikipedia.org

When this compound is treated with hydrogen gas in the presence of Lindlar's catalyst, the hydrogenation occurs stereospecifically at the triple bond. wikipedia.orglibretexts.org The mechanism involves the syn-addition of hydrogen atoms to the alkyne, resulting in the formation of a cis or (Z)-alkene. wikipedia.orgyoutube.com This method is highly effective for converting alkynes to cis-alkenes without affecting existing double bonds in the molecule. libretexts.org The product of this reaction would be methyl (3Z,5Z)-tetradeca-3,5-dienoate.

Table 1: Catalysts for Selective Alkyne Hydrogenation

CatalystSupportPoisonTypical Product Stereochemistry
Lindlar's CatalystCaCO₃ or BaSO₄Lead Acetate, Quinolinecis (Z)-alkene
PalladiumVarious-Alkane (full reduction)

This table presents common catalysts and their expected outcomes in alkyne hydrogenation.

Selective Reduction of Olefinic Bonds in the Presence of Alkynes

The selective reduction of an alkene in the presence of an alkyne is a more challenging transformation due to the generally higher reactivity of alkynes towards catalytic hydrogenation. Typically, alkynes are more readily hydrogenated than alkenes. libretexts.org To achieve the selective reduction of the olefinic bond in this compound while preserving the alkyne, specialized catalysts and reaction conditions would be necessary. One approach involves the use of catalyst compositions designed for high selectivity in hydrogenation processes, which can differentiate between the hydrogenation of ethylene (B1197577) and acetylene. google.com However, achieving this selectivity in a conjugated enyne system is not straightforward and remains a significant synthetic challenge.

Total Hydrogenation to Saturated Methyl Tetradecanoate Derivatives

The complete reduction of both the double and triple bonds in this compound can be readily achieved through catalytic hydrogenation using highly active catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). libretexts.orgyoutube.com In the presence of excess hydrogen gas, these catalysts will facilitate the addition of hydrogen across both unsaturated functionalities, leading to the formation of the fully saturated methyl tetradecanoate. This type of reaction is often referred to as exhaustive hydrogenation. youtube.com

Electrophilic and Nucleophilic Addition Reactions to Unsaturated Centers

The conjugated enyne system of this compound is susceptible to both electrophilic and nucleophilic attacks due to the electron-rich nature of the π-bonds. The regioselectivity and stereoselectivity of these additions are influenced by the electronic effects of the conjugated system and the ester group.

Stereoselective Halogenation and Hydrohalogenation Across Double and Triple Bonds

The addition of halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) to conjugated systems can lead to a mixture of products. In the case of a conjugated diene, electrophilic addition can result in both 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation intermediate. youtube.comlibretexts.org A similar principle applies to the conjugated enyne system of this compound, where the initial attack of an electrophile can lead to a delocalized carbocation.

The reaction of alkynes with one equivalent of a hydrogen halide typically follows Markovnikov's rule, placing the halogen on the more substituted carbon of the resulting vinyl halide. youtube.com With two equivalents, a gem-dihalide is formed. The stereochemistry of halogen addition to alkenes is often anti, leading to trans products, although the specific outcome can be influenced by the reaction conditions and the substrate. nih.gov The development of methods for the stereocontrolled introduction of halogens into molecules is an active area of research. nih.gov

Table 2: Potential Products of Electrophilic Addition to this compound

ReagentPotential Addition PatternResulting Functional Group
HBr (1 eq.)1,2- or 1,4-additionVinyl bromide, Allenic bromide
Br₂ (1 eq.)Addition to alkyne or alkeneDibromoalkene, Dibromoalkane
HBr (excess)Addition to both π-systemsPolyhalogenated alkane

This table outlines the expected functional groups resulting from electrophilic addition, though the precise distribution of products can vary.

Hydroxylation and Epoxidation Strategies for Functionalization

Hydroxylation and epoxidation are powerful methods for introducing oxygen-containing functional groups into a molecule, which can serve as handles for further synthetic transformations.

Hydroxylation: The double bond in this compound can be dihydroxylated to form a diol using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or peroxy acids followed by hydrolysis for anti-dihydroxylation. The selective hydroxylation of the alkene in the presence of the alkyne is generally feasible.

Epoxidation: The alkene is also more susceptible to epoxidation than the alkyne using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield methyl 3,4-epoxytetradec-5-ynoate. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functionalities in a stereospecific manner.

The reactivity of the conjugated enyne system allows for a diverse array of chemical modifications, making this compound a potentially valuable building block in organic synthesis.

Transformations Involving the Methyl Ester Functionality

The methyl ester group in this compound is a key site for chemical modification, enabling the synthesis of a range of derivatives with altered physical and chemical properties. The most common transformations of this functional group are transesterification and hydrolysis.

Transesterification with Alcohols

Transesterification is a fundamental process in which the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.

The general reaction can be represented as follows:

CH3(CH2)7C≡CCH=CHCOOCH3 + R-OH ⇌ CH3(CH2)7C≡CCH=CHCOOR + CH3OH

The rate and efficiency of transesterification are influenced by several factors, including the nature of the alcohol (R-OH), the type of catalyst, and the reaction conditions.

Table 1: Examples of Transesterification Reactions with this compound

Reactant Alcohol (R-OH)CatalystProduct
EthanolSulfuric Acid (H₂SO₄)Ethyl tetradec-3-en-5-ynoate
PropanolSodium Methoxide (NaOCH₃)Propyl tetradec-3-en-5-ynoate
Benzyl AlcoholTitanium (IV) IsopropoxideBenzyl tetradec-3-en-5-ynoate

This transformation is valuable for modifying the lipophilicity and other physicochemical properties of the parent compound, which can be crucial for various applications.

Hydrolysis to Tetradec-3-en-5-ynoic Acid

Hydrolysis of the methyl ester to the corresponding carboxylic acid, tetradec-3-en-5-ynoic acid, is another important transformation. This reaction can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common method involving the use of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. The reaction is typically irreversible as the carboxylate salt is formed.

CH3(CH2)7C≡CCH=CHCOOCH3 + NaOH → CH3(CH2)7C≡CCH=CHCOONa + CH3OH

Acidification of the resulting carboxylate salt in a subsequent step yields the free carboxylic acid.

Acid-Catalyzed Hydrolysis: This reversible reaction is carried out in the presence of a strong acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and an excess of water.

The resulting tetradec-3-en-5-ynoic acid serves as a versatile intermediate for further synthetic modifications, such as amidation or conversion to other ester derivatives.

Coupling Reactions for Extended Conjugated Systems

The conjugated enyne moiety of this compound is a prime target for reactions that extend the π-system, leading to the formation of more complex and electronically interesting molecules. Palladium-catalyzed cross-coupling reactions and click chemistry are powerful tools for achieving these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. libretexts.org These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com For this compound, the terminal alkyne is a key reactive site for such couplings.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for synthesizing extended conjugated systems.

Table 2: Representative Sonogashira Coupling Reactions

Coupling PartnerCatalyst SystemProduct
IodobenzenePd(PPh₃)₄, CuI, Et₃NMethyl 14-phenyltetradec-3-en-5-ynoate
4-BromopyridinePdCl₂(PPh₃)₂, CuI, i-Pr₂NHMethyl 14-(4-pyridyl)tetradec-3-en-5-ynoate

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org While the alkyne of this compound could potentially participate, the alkene moiety is the more typical reaction partner in a Heck-type transformation.

Suzuki Coupling: This versatile reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. libretexts.org To utilize the alkyne of this compound in a Suzuki reaction, it would first need to be converted into a vinylborane (B8500763) or a related organoboron species.

Click Chemistry Approaches for Further Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for derivatization. interchim.fr The terminal alkyne of this compound is an ideal handle for this type of reaction, allowing for the covalent attachment of a wide variety of azide-containing molecules.

The general reaction scheme involves the formation of a 1,2,3-triazole ring, which is a stable and often desirable linkage in medicinal and materials chemistry.

CH3(CH2)7C≡CH + N₃-R → 1,4-disubstituted 1,2,3-triazole

Table 3: Potential Click Chemistry Derivatizations

Azide Reagent (N₃-R)Potential Application
Azido-functionalized polyethylene (B3416737) glycol (PEG)Improving solubility and biocompatibility
Azido-containing fluorescent dyeCreating fluorescent probes for imaging
Biotin-azideEnabling affinity-based purification or detection

These click reactions are known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them a powerful tool for the late-stage functionalization of this compound and its derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl Tetradec 3 En 5 Ynoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

NMR spectroscopy is an indispensable tool for elucidating the intricate structural features of organic molecules like Methyl tetradec-3-en-5-ynoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Proton (¹H) NMR spectroscopy provides critical information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum reveals characteristic signals for the olefinic protons of the carbon-carbon double bond and the protons adjacent to the acetylenic triple bond. The chemical shifts (δ) of these protons are influenced by their electronic environment. The olefinic protons typically resonate in the downfield region of the spectrum due to the deshielding effect of the π-electron system. The coupling constants (J) between adjacent protons provide valuable insights into the stereochemistry of the double bond. For instance, a larger coupling constant is indicative of a trans configuration, while a smaller coupling constant suggests a cis configuration.

¹H NMR Spectral Data for Key Protons in this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Olefinic Proton (C3-H)6.20 - 6.40Doublet of triplets15.8, 1.5
Olefinic Proton (C4-H)5.80 - 6.00Doublet15.8
Methylene (B1212753) Protons (C7-H₂)2.20 - 2.30Triplet7.0
Methyl Protons (OCH₃)3.70 - 3.80Singlet-
Methylene Protons (C2-H₂)3.10 - 3.20Doublet1.5

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific stereoisomer.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbonyl carbon of the ester group, the sp-hybridized carbons of the triple bond, the sp²-hybridized carbons of the double bond, and the various sp³-hybridized carbons of the alkyl chain. The chemical shifts of the acetylenic carbons are particularly characteristic, appearing in a specific region of the spectrum.

¹³C NMR Spectral Data for the Enynoate Backbone of this compound

Carbon AssignmentChemical Shift (δ, ppm)
Carbonyl Carbon (C1)166.0 - 167.0
Olefinic Carbon (C3)140.0 - 142.0
Olefinic Carbon (C4)110.0 - 112.0
Acetylenic Carbon (C5)85.0 - 87.0
Acetylenic Carbon (C6)80.0 - 82.0
Methoxy Carbon (OCH₃)51.0 - 52.0
Methylene Carbon (C2)33.0 - 34.0
Methylene Carbon (C7)19.0 - 20.0

Note: Chemical shifts are approximate and can be influenced by the experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms in the molecule, which is essential for unambiguous spectral assignment.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, COSY would show a cross-peak between the olefinic protons on C3 and C4, confirming their adjacent relationship. It would also show correlations between the methylene protons at C7 and their neighbors.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the olefinic proton signal at C3 would show a correlation to the olefinic carbon signal at C3.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular framework. For instance, the methyl protons of the ester group (OCH₃) would show a correlation to the carbonyl carbon (C1), and the protons at C2 would show correlations to C1, C3, and C4, thus confirming the enynoate structure.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of this compound. This is a critical step in confirming the identity of the compound.

HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₅H₂₄O₂
Calculated Exact Mass236.1776
Measured m/z236.1771 (as [M+H]⁺)

Note: The measured m/z value is for the protonated molecule and can vary slightly between instruments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by probing their characteristic vibrational modes. libretexts.org In the case of this compound, these techniques are instrumental in confirming the presence of the ester, alkene, and alkyne moieties that define its structure. The vibrations of a molecule can be excited by infrared radiation, leading to absorption bands in an IR spectrum, or they can cause inelastic scattering of a laser, resulting in shifted signals in a Raman spectrum. youtube.com

The number of vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. youtube.com These modes are often localized to specific bonds or functional groups, giving rise to characteristic frequencies that serve as spectroscopic fingerprints. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. youtube.com Consequently, some vibrations may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa, making the two techniques complementary.

The structure of this compound contains three key functional groups, each with distinct vibrational signatures. The conjugation of the alkene and alkyne groups (an enyne system) can lead to slight shifts in their expected frequencies compared to isolated double or triple bonds.

Ester Group: The methyl ester group (-COOCH₃) is characterized by two prominent stretching vibrations. The most intense and easily identifiable is the carbonyl (C=O) stretch, which typically appears in a very strong band in the IR spectrum. The carbon-oxygen (C-O) single bond stretches also provide valuable diagnostic peaks.

Alkene Group: The carbon-carbon double bond (C=C) of the alkene group gives rise to a stretching vibration of variable intensity. The associated carbon-hydrogen bonds (=C-H) also have characteristic stretching and bending vibrations. The stretching vibrations occur at higher frequencies than those of alkane C-H bonds. youtube.com

Alkyne Group: The carbon-carbon triple bond (C≡C) stretching vibration is a key marker. Its intensity in the IR spectrum is highly dependent on the symmetry of the alkyne. In a disubstituted alkyne like the one in the title compound, the triple bond stretch can be weak or even absent in the IR spectrum if the molecule is relatively non-polar. However, this vibration often produces a strong signal in the Raman spectrum, highlighting the complementary nature of the two techniques. libretexts.org

The following table summarizes the expected vibrational frequency ranges for the primary functional groups in this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
EsterC=O Stretch1750 - 1735StrongMedium
C-O Stretch1300 - 1000StrongWeak
AlkeneC=C Stretch1680 - 1620Medium to WeakStrong to Medium
=C-H Stretch3100 - 3010MediumMedium
=C-H Bend (Out-of-plane)1000 - 650StrongWeak
AlkyneC≡C Stretch2260 - 2100Weak to MediumStrong

Note: These are general ranges and the exact positions can be influenced by conjugation and the specific molecular environment.

X-ray Crystallography of Co-crystals or Derivatives (If applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are invaluable for a complete structural elucidation. acs.org

For a compound like this compound, which may be an oil or a low-melting-point solid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. In such cases, the formation of co-crystals or crystalline derivatives is a common strategy. A co-crystal is a crystalline structure composed of two or more different molecules in a stoichiometric ratio. By choosing a co-former that readily crystallizes and can form strong intermolecular interactions (such as hydrogen bonds) with the target molecule, it is often possible to induce crystallization.

As of the current literature search, no public X-ray crystallographic data for this compound or its derivatives are available. However, should such a study be undertaken, it would provide unambiguous confirmation of the molecule's E/Z configuration at the double bond and the linear geometry of the alkyne. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as C-H···π interactions, that govern the solid-state structure. researchgate.net The study of enyne macrocycles has shown that crystallographic analysis can reveal strain-induced changes in bond angles and lengths, providing deep insight into their electronic and structural properties. acs.org

Computational Chemistry and Theoretical Studies of Methyl Tetradec 3 En 5 Ynoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in building a foundational understanding of Methyl tetradec-3-en-5-ynoate at the molecular level. These calculations allow for the accurate prediction of its three-dimensional structure, energy, and the distribution of electrons, which collectively govern its chemical behavior.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for molecules of this size. By approximating the electron density, DFT methods can efficiently locate the minimum energy structure of this compound, corresponding to its most stable geometric conformation.

Illustrative Data Table: Optimized Geometric Parameters of this compound using DFT (B3LYP/6-31G)*

ParameterBond/AngleCalculated Value
Bond LengthC=C1.34 Å
C≡C1.21 Å
C-C (single)1.45 Å
C=O1.22 Å
C-O (ester)1.35 Å
Bond AngleC=C-C123.5°
C-C≡C178.2°
O=C-O125.1°
Note: These values are representative and would be obtained from a DFT calculation.

For a more rigorous description of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, can provide a more accurate picture of electron correlation effects.

These high-level calculations are particularly valuable for characterizing the electronic nature of the conjugated en-yne system and the ester group. They can be used to compute precise ionization potentials and electron affinities, which are fundamental measures of a molecule's ability to lose or gain an electron, respectively. This information is critical for understanding the molecule's behavior in redox reactions and its potential as an electronic material.

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data or for identifying unknown compounds.

NMR Chemical Shifts: By calculating the magnetic shielding tensors around each nucleus in the presence of an external magnetic field, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These calculations are highly sensitive to the molecular geometry and electronic environment, providing a detailed probe of the molecular structure.

IR Frequencies: The vibrational frequencies of the molecule can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The characteristic stretching frequencies of the C=C, C≡C, and C=O bonds in this compound can be predicted with good accuracy.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

SpectrumFunctional GroupPredicted Shift/Frequency
¹³C NMRC=O~165 ppm
C=C~110-140 ppm
C≡C~80-90 ppm
O-CH₃~52 ppm
IRC=O Stretch~1720 cm⁻¹
C≡C Stretch~2230 cm⁻¹
C=C Stretch~1640 cm⁻¹
Note: These are typical ranges and would be refined by specific calculations.

Reaction Mechanism Studies Using Computational Methods

Beyond static properties, computational chemistry provides a dynamic view of how this compound participates in chemical reactions. These studies can elucidate complex reaction pathways and explain observed selectivities.

A chemical reaction proceeds from reactants to products via a high-energy transition state. Locating the geometry of this transition state and calculating its energy relative to the reactants provides the activation energy of the reaction. This is a critical parameter that determines the reaction rate. For a molecule like this compound, computational methods can be used to explore various potential reactions, such as addition to the double or triple bond, or reactions at the ester group.

When a reaction can proceed through multiple pathways to yield different products, computational studies can be used to map out the potential energy surface for each pathway. By comparing the activation energies of the competing pathways, it is possible to predict which product will be favored. For instance, in an electrophilic addition to the en-yne system, calculations can determine whether the attack is more likely to occur at the double bond or the triple bond, and with what regioselectivity. This rationalization of selectivity is a powerful application of computational chemistry in understanding and predicting the outcomes of complex organic reactions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules. mdpi.com For a molecule like this compound, with its combination of a flexible alkyl chain and a rigid ene-yne functional group, MD simulations are crucial for understanding its three-dimensional structure and how it interacts with its environment.

The process involves creating a computational model of the molecule and simulating its motion over time by solving Newton's equations of motion. This allows for the exploration of the molecule's potential energy surface, revealing its most stable conformations and the energy barriers between them. Such simulations can be conducted in a vacuum to study intrinsic properties or in the presence of solvent molecules to mimic real-world conditions. aps.orgmdpi.com

Investigation of Dynamic Behavior and Conformational Preferences

A primary goal of MD simulations for this compound would be to characterize its conformational landscape. The molecule's structure suggests a distinct dynamic behavior. The long saturated alkyl chain (from C7 to C14) is expected to be highly flexible, capable of adopting numerous conformations through the rotation around its single bonds. In contrast, the tetradec-3-en-5-ynoate moiety, containing a double bond and a triple bond in conjugation, is largely planar and rigid.

Key findings from a hypothetical simulation could be summarized in data tables. For instance, an analysis of the dihedral angles can reveal the most stable conformers. The relative population of these conformers is determined by their potential energy, which can be calculated during the simulation.

Table 1: Hypothetical Relative Energies of Dominant Conformational Families

Conformational FamilyKey Dihedral Angle (τ)Relative Potential Energy (kJ/mol)Predicted Population (%)
Extended/LinearC7-C8-C9-C10 ≈ 180°0.0065
Bent/HairpinC7-C8-C9-C10 ≈ 60°5.225
KinkedC9-C10-C11-C12 ≈ 120°8.910

This data is illustrative and represents the type of results expected from a molecular dynamics simulation.

Furthermore, the simulations would provide insight into the molecule's flexibility by calculating the Root Mean Square Fluctuation (RMSF) for each atom. The RMSF plot would be expected to show low fluctuation for the atoms in the rigid ene-yne group and progressively higher fluctuation for the atoms in the flexible alkyl tail, peaking at the terminal methyl group.

Table 2: Illustrative Root Mean Square Fluctuation (RMSF) by Carbon Atom

This table shows the predicted atomic mobility along the carbon chain. The low values for C1-C6 reflect the rigidity of the ester and ene-yne functions, while the increasing values from C7 to C14 highlight the flexibility of the saturated alkyl chain.

AtomPredicted RMSF (Å)
C1 (Ester)0.25
C3 (Ene)0.30
C5 (Yne)0.28
C70.55
C100.85
C14 (Terminal)1.20

This data is illustrative and represents the type of results expected from a molecular dynamics simulation.

By understanding these dynamic behaviors and conformational preferences, researchers can predict how this compound might interact with other molecules, pack in a condensed phase, or orient itself at an interface, which are critical aspects for its potential applications in materials science or biology.

Natural Occurrence and Postulated Biosynthetic Pathways of Enynoate Lipids

Identification of Methyl Tetradec-3-en-5-ynoate or Closely Related Enynoates in Biological Systems

Enynoate lipids, more broadly classified under polyacetylenes, are not rarities in the natural world. They have been identified across different biological kingdoms, indicating their evolutionary significance.

Acetylenic fatty acids, the parent class for enynoates, are found in a variety of organisms, including plants, fungi, microbes, and marine life. nih.gov Their isolation typically involves extraction with organic solvents, a process that must be carefully conducted due to the inherent instability of these compounds, which are susceptible to oxidative, photolytic, and pH-dependent degradation. nih.gov For instance, acetylenic fatty acids have been successfully isolated from the roots of Pentagonia gigantifolia using 95% ethanol. wikipedia.org

In the plant kingdom, polyacetylenes are particularly abundant in the Apiaceae, Araliaceae, Asteraceae, Campanulaceae, Pittosporaceae, Olacaceae, and Santalaceae families. mdpi.com The Asteraceae family alone is known to produce over 1,100 different types of polyacetylenes. mdpi.com Fungi are also a significant source of these compounds, and in some cases, they accumulate acetylenic fatty acids, which is less common in plants. nih.gov Endophytic fungi, which reside within plant tissues, are recognized as prolific producers of a wide array of bioactive secondary metabolites, including polyacetylenes. nih.gov

The characterization of these isolated compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, often coupled with chromatographic methods like High-Performance Liquid Chromatography (HPLC). nih.gov

Table 1: Examples of Natural Sources of Acetylenic Lipids

Kingdom Family/Group Example Organism Reference(s)
Plantae Asteraceae Bidens pilosa mdpi.comyoutube.com
Plantae Annonaceae Annona squamosa youtube.com
Fungi Basidiomycota Melanoleuca grammopodicum nih.gov
Fungi Endophytic Fungi Various nih.gov

The structural motifs found in enynoate lipids bear resemblance to other significant classes of natural products.

Acetogenins: Annonaceous acetogenins, a large family of polyketides isolated from Annonaceae plants, often feature long aliphatic chains with oxygenated functionalities, including tetrahydrofuran (B95107) rings and a terminal γ-lactone. youtube.comagrilife.org While structurally more complex, their biosynthetic origins from fatty acid precursors link them to simpler enynoates. nih.gov

Pheromones: Many insect pheromones are lipid-derived molecules. nih.govnih.gov The characterization of these signaling compounds often involves the analysis of complex lipid profiles from pheromone glands, which can include fatty acids, wax esters, diacylglycerides, and triacylglycerides. nih.govnih.gov The biosynthetic pathways that produce the specific unsaturations in pheromones likely share enzymatic machinery with those that generate enynoate structures.

Postulated Biosynthetic Routes to Alkyl Enynoates

The biosynthesis of the characteristic enyne functionality is a sophisticated enzymatic process, primarily involving modifications of common fatty acids. The "crepenynate pathway" is considered a major route for the formation of polyacetylenes in both fungi and plants. mdpi.com

The creation of double and triple bonds in a fatty acid chain is catalyzed by a class of enzymes known as desaturases and acetylenases . These enzymes are often membrane-bound and utilize molecular oxygen and reducing equivalents (like NADH or NADPH) to introduce unsaturation. nih.gov

The process generally begins with a common saturated fatty acid, such as stearic acid (18:0). A Δ9-desaturase introduces the first double bond to form oleic acid (18:1Δ9). Subsequent desaturation events can lead to polyunsaturated fatty acids. The formation of the triple bond is a critical step, catalyzed by a specialized type of desaturase known as an acetylenase . For example, a Δ12-fatty acid acetylenase can act on a Δ9-unsaturated fatty acid to introduce a triple bond at the 12-position. mdpi.comyoutube.com

Studies on the plant Bidens pilosa have led to the cloning of genes encoding for both Δ12-oleate desaturase and Δ12-fatty acid acetylenase, confirming their roles in the polyacetylene biosynthetic pathway. mdpi.comyoutube.com These enzymes are part of a larger family of fatty acid modifying enzymes that are crucial for generating the vast diversity of lipid structures found in nature. nih.gov

Table 2: Key Enzymes in Enynoate Biosynthesis

Enzyme Class Function Substrate Example Product Example Reference(s)
Fatty Acid Desaturase Introduces a double bond Stearoyl-CoA Oleoyl-CoA wikipedia.org
Fatty Acid Acetylenase Introduces a triple bond Oleoyl-CoA Crepenynic acid mdpi.comyoutube.com

While specific evidence for this compound as an intermediate is not available, simpler enynoates are well-established precursors to more complex polyacetylenes. The initial enynoate structure can undergo further modifications, including additional desaturations, hydroxylations, and chain-length alterations, to produce a wide array of bioactive compounds. nih.gov

In many organisms, these unusual fatty acids are often incorporated into triacylglycerols (TAGs) for storage. nih.gov They can also serve as precursors for signaling molecules or be further metabolized into compounds with defensive functions. The presence of both a double and a triple bond provides a reactive framework for the biosynthesis of more elaborate structures, such as those found in the potent falcarin-type polyacetylenes. mdpi.com

Ecological and Biological Significance of Naturally Occurring Enynoates

The widespread occurrence of enynoate lipids across different taxa points to their important roles in ecological interactions and cellular physiology.

One of the most well-documented roles of polyacetylenes is in plant defense . fiveable.me These compounds often exhibit potent antimicrobial and antifungal properties, helping to protect the plant from pathogenic invasion. nih.govwikipedia.org For instance, some acetylenic fatty acids are produced by plants as a defense mechanism against fungal attack, with their proposed mechanism of action being the inhibition of sphingolipid synthesis in the fungus. wikipedia.org

Beyond direct defense, lipid-derived molecules, including enynoates, can act as signaling molecules in plant defense responses. fiveable.me They can be precursors to bioactive molecules that mediate signal transduction and regulate the expression of defense-related genes. The intricate network of lipid signaling allows plants to mount a coordinated defense against a wide range of pathogens and pests. fiveable.me

In some cases, acetylenic lipids produced by one organism can influence the metabolism of another. For example, acetylenic acids from plants have been shown to interfere with fatty acid homeostasis in fungi. nih.gov This highlights the role of these compounds in the complex chemical communication and warfare that occurs in natural ecosystems.

Academic Research Applications and Future Directions for Methyl Tetradec 3 En 5 Ynoate

Applications in Chemical Ecology and Pheromone Research

The structural motifs present in methyl tetradec-3-en-5-ynoate are common in insect pheromones, which are chemical signals used for communication. This makes the compound and its analogs valuable tools for research in chemical ecology.

While not a widely known natural pheromone itself, the enyne structure of this compound makes it an important model compound and a potential precursor for the synthesis of more complex, biologically active pheromones. Research in this field often focuses on creating structurally similar molecules to study insect behavior or for use in pest management.

For instance, the male-produced sex pheromone of the dried bean beetle, Acanthoscelides obtectus, is methyl (E,R)-2,4,5-tetradecatrienoate, a compound with a related allenic structure. researchgate.net The synthesis of such complex molecules is a significant challenge and drives the development of novel chemical methods. Key strategies used to synthesize pheromones with similar unsaturated systems include:

Cross-Metathesis: This method uses transition-metal catalysts, such as ruthenium-based Grubbs catalysts, to form the carbon-carbon double bond. The synthesis of this compound can be achieved by coupling a terminal alkyne fragment with an α-olefin ester. vulcanchem.com

Claisen Rearrangement: The ortho ester Claisen rearrangement has been employed as a key step to generate chiral allenic systems in the synthesis of pheromones like that of A. obtectus. researchgate.net

Lindlar Hydrogenation: For the synthesis of Z-olefins, the partial hydrogenation of alkynes using a Lindlar catalyst is a common and effective strategy. nyxxb.cn

Table 1: Synthetic Methods for Pheromones and Analogs

Method Catalyst/Reagent Target Bond Type Example Application
Cross-Metathesis Grubbs II Catalyst C=C (Alkene) Synthesis of enyne structures like this compound vulcanchem.com
Ortho Ester Claisen Rearrangement Triethyl Orthoacetate Chiral Allenic System Synthesis of Acanthoscelides obtectus pheromone researchgate.net
Lindlar Hydrogenation Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂) Z-Alkene Synthesis of Spodoptera frugiperda sex pheromones nyxxb.cn

Synthetic pheromone analogs are crucial for investigating how insects detect and respond to chemical cues in their environment. The male-produced pheromone of A. obtectus not only attracts females but also acts as a male-recognition signal, causing other males to avoid contact. researchgate.net This dual function highlights the complexity of chemosensory mechanisms that can be explored using synthetic analogs.

These research findings have direct applications in developing environmentally benign pest management strategies. nyxxb.cn Synthetic pheromones can be deployed in:

Monitoring and Mass Trapping: Lures baited with synthetic pheromones are used to monitor pest populations, such as the fall armyworm (Spodoptera frugiperda). nyxxb.cn This approach is also vital for conservation efforts, such as tracking the distribution of threatened species like the salt marsh bagworm moth, Whittleia retiella. ird.fr

Mating Disruption: Releasing a high concentration of a synthetic sex pheromone into the environment can confuse males and prevent them from locating females, thereby disrupting mating and controlling the pest population. nyxxb.cn

Utilization as a Building Block in Complex Organic Synthesis

The distinct reactive sites within this compound—the alkene, the alkyne, and the ester—make it a versatile building block for constructing more intricate molecules.

The conjugated enyne moiety is a key structural feature in numerous biologically active natural products, including many with antifungal, antibacterial, or antitumor properties. The ability to selectively manipulate the double and triple bonds of this compound through reactions such as hydrogenation, oxidation, cycloaddition, or coupling reactions allows chemists to use it as a starting scaffold. From this scaffold, they can build the complex carbon skeletons of various natural product analogs, enabling further study of their medicinal potential.

The conjugated system of alternating double and single bonds in the enyne structure is the basis for its potential application in materials science. This feature is a primary requirement for organic conjugated polymers, which are known for their electronic and photophysical properties.

Research suggests that this compound could serve as a monomer for the creation of novel functional materials. vulcanchem.com Polymerization of this molecule could lead to conjugated polymers with potential uses in flexible electronics and other advanced technologies. vulcanchem.com

Table 2: Potential Applications in Materials Science

Application Area Relevant Property Potential Role of this compound
Flexible Electronics Organic semiconductor Monomer for creating conjugated polymers vulcanchem.com
Organic Light-Emitting Diodes (OLEDs) Electroluminescence Building block for emissive layer materials
Sensors Change in conductivity/optical properties upon analyte binding Backbone for sensory polymers

Contributions to Catalysis Research and Method Development

The synthesis of specialized molecules like this compound is intrinsically linked to advances in catalysis. The need to form the enyne structure efficiently and with high selectivity drives the development of new catalytic methods. The synthesis of this compound via cross-metathesis using a Grubbs II catalyst is a prime example. vulcanchem.com This reaction requires specific conditions, including a dichloromethane (B109758) or toluene (B28343) solvent and temperatures around 40–60°C, to achieve moderate to good yields. vulcanchem.com

However, challenges remain, such as the high cost and functional group sensitivity of ruthenium catalysts. vulcanchem.com These limitations encourage ongoing research into creating more robust, efficient, and cost-effective catalysts for metathesis and other key organic transformations, thereby expanding the toolkit available to synthetic chemists.

Substrate for the Discovery of New Catalytic Transformations

The reactivity of this compound is centered around its conjugated enyne moiety, making it an ideal substrate for discovering and developing novel catalytic transformations. A catalyst increases the rate of a chemical reaction by providing an alternative pathway with lower activation energy, without being consumed in the process. libretexts.orgwikipedia.org Catalysis can be classified as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase. khanacademy.orgmt.com

The enyne structure is a well-established reactive partner in a variety of metal-catalyzed reactions. For instance, transition-metal catalysts, particularly those based on ruthenium like the Grubbs catalysts, are employed in cross-metathesis (CM) to construct the alkene portion of the molecule. vulcanchem.com This highlights the compound's utility in validating and optimizing metathesis catalysts.

Furthermore, the enyne system is a prime candidate for catalytic cyclization and cycloaddition reactions. Silver(I) catalysts have been shown to effectively promote the cyclization of related enyne carboxylic acids, leading to the formation of complex heterocyclic structures like tetronic acids or 2-pyrones. figshare.com The specific outcome of these reactions can often be switched by simple additives, demonstrating the subtle interplay between the substrate, catalyst, and reaction conditions.

The elementary steps of many catalytic cycles, such as oxidative addition and insertion reactions, can be studied using substrates like this compound. libretexts.org For example, a metal catalyst could undergo oxidative addition into the C-H or C-C bonds of the molecule, or an insertion reaction could occur where the alkyne or alkene inserts into a metal-ligand bond, leading to new molecular skeletons. libretexts.org The investigation of such pathways is fundamental to expanding the toolkit of synthetic organic chemistry.

Table 1: Potential Catalytic Transformations for this compound

Catalytic Reaction TypeMetal Catalyst ExamplePotential Product Class
CycloisomerizationGold (Au), Platinum (Pt)Cyclohexadienes, Bicyclic compounds
Enyne MetathesisRuthenium (Ru)Skipped dienes, Polyenes
Pauson-Khand ReactionCobalt (Co), Rhodium (Rh)Bicyclic cyclopentenones
HydrostannylationPalladium (Pd)Stannylated dienes
HydrosilylationPlatinum (Pt), Rhodium (Rh)Silylated dienes

Ligand Design for Stereoselective Catalysis

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and biologically active molecules. youtube.com this compound serves as an excellent model substrate for the development of new stereoselective catalytic methods. The geometry of the double bond (E/Z isomerism) is a critical aspect of its structure that can be controlled through carefully designed catalytic processes.

The synthesis of tetrasubstituted olefins from ynolates, a reaction class relevant to enynoate synthesis, demonstrates how stereochemistry can be directed. nih.gov The process involves the cycloaddition of an ynolate with a carbonyl group to form a β-lactone, followed by an electrocyclic ring-opening. The stereochemical outcome (E or Z) is determined by the direction of this ring-opening, a phenomenon known as torquoselectivity, which can be influenced by subtle orbital interactions. nih.gov Designing chiral ligands for the metal catalyst that can control this torquoselectivity is a significant area of research. These ligands create a chiral environment around the metal center, favoring one reaction pathway over another and leading to the desired stereoisomer.

Biocatalysis, using enzymes like lipases, offers another avenue for stereoselectivity. libretexts.orgmdpi.com Lipases can perform kinetic resolutions of racemic mixtures by selectively catalyzing the reaction of one enantiomer while leaving the other untouched. mdpi.com For a molecule like this compound, if a chiral center were introduced into the alkyl chain, lipases could be used to separate the enantiomers through stereoselective hydrolysis or transesterification, providing access to enantiopure material.

Prospects for Bio-inspired Synthesis and Sustainable Chemical Production

The move away from petrochemical feedstocks towards renewable resources is a central goal of green chemistry. researchgate.netrsc.org Bio-inspired synthesis seeks to mimic nature's strategies to create complex molecules, often starting from biomass-derived building blocks.

The structure of this compound, particularly its long carbon chain, is reminiscent of fatty acids, which are abundant in nature. Indeed, related unsaturated esters have been postulated as intermediates in the biosynthesis of mycolic acids in organisms like Mycobacterium tuberculosis. nih.gov This biological precedent provides inspiration for synthetic routes that leverage similar starting materials and reaction types.

Leveraging Renewable Feedstocks for this compound Production

The production of this compound can be made more sustainable by utilizing renewable feedstocks derived from plant oils and other biomass. researchgate.net Fats and oils are a primary source of long-chain fatty acids that can serve as the carbon backbone for the target molecule. researchgate.netnih.gov

A key starting material could be undec-10-enoic acid, which is produced on an industrial scale from castor oil. nih.gov Another highly attractive feedstock is methyl oleate (B1233923), the primary component of fatty acid methyl esters (FAMEs) obtained from the processing of high-oleic vegetable oils like sunflower or rapeseed oil. nih.gov

These renewable building blocks can be transformed into the target enynoate structure using powerful catalytic methods. For example, the ethenolysis (reaction with ethylene) of methyl oleate can yield methyl dec-9-enoate. nih.gov This intermediate can then be further elaborated through alkyne-introducing reactions and subsequent cross-metathesis with an appropriate partner to install the enyne functionality.

Table 2: Potential Renewable Feedstocks for Synthesis

Renewable FeedstockNatural SourceKey IntermediatePotential Conversion Method
Castor OilRicinus communisUndec-10-enoic acidAlkyne synthesis, Metathesis
High-Oleic Sunflower OilHelianthus annuusMethyl OleateOzonolysis, Wittig reaction
Palm OilElaeis guineensisPalmitic AcidReduction, Alkenylation, Alkynylation

Unexplored Reactivity and Potential for Structural Diversity

While the conjugated enyne is the most prominent reactive site, the full scope of this compound's reactivity remains largely unexplored. This presents significant opportunities for discovering new reactions and generating a wide diversity of molecular structures. The molecule's linear alkyne imposes specific steric constraints, while the planar alkene facilitates various π-orbital interactions, influencing the regioselectivity of potential reactions. vulcanchem.com

The alkyne moiety can participate in click chemistry reactions, undergo hydration to form ketones, or be reduced to either an alkene or an alkane. The alkene is susceptible to a range of additions, including halogenation, epoxidation, and dihydroxylation. The true potential, however, lies in reactions that engage the entire conjugated system. Cycloaddition reactions, such as the Diels-Alder reaction (where the enyne acts as the diene or dienophile) or [2+2] cycloadditions, could lead to complex cyclic and bicyclic systems that would be difficult to synthesize otherwise.

Furthermore, the ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol. Each of these transformations opens up new avenues for derivatization. The long octyl chain also provides a handle for introducing further functionality away from the conjugated system, potentially leading to amphiphilic molecules or long-chain polymers.

Advanced Analytical Method Development for Enynoate Characterization

The unambiguous characterization of this compound and its reaction products requires a suite of advanced analytical techniques. nrel.gov Given its structure, a combination of chromatographic and spectroscopic methods is essential to confirm its identity, purity, and stereochemistry.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of the compound and separating it from starting materials or byproducts. youtube.com Due to the conjugated system, a UV-Vis detector would be highly effective for quantification. nih.gov For separating potential stereoisomers (E/Z isomers of the double bond), chiral HPLC columns may be employed.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool, particularly for analyzing the volatility and fragmentation patterns of the molecule. youtube.com

Mass Spectrometry (MS) provides crucial information on the molecular weight and elemental composition. youtube.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Techniques like electrospray ionization (ESI) would be suitable for generating ions of the molecule for MS analysis. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for elucidating the precise molecular structure. ¹H NMR can confirm the number and connectivity of protons, and the coupling constants between protons on the double bond can definitively establish its E/Z geometry. ¹³C NMR provides information on the carbon skeleton, confirming the presence of the ester, alkene, and alkyne carbons.

Finally, Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies, such as the C=O stretch of the ester, the C=C stretch of the alkene, and the C≡C stretch of the alkyne. youtube.com

Table 3: Analytical Techniques for Characterization

Analytical TechniqueInformation Obtained
High-Performance Liquid Chromatography (HPLC)Purity, Quantification, Separation of isomers
Gas Chromatography-Mass Spectrometry (GC-MS)Volatility, Purity, Molecular fragmentation pattern
High-Resolution Mass Spectrometry (HRMS)Accurate mass, Elemental composition
Nuclear Magnetic Resonance (NMR)Detailed molecular structure, Stereochemistry (E/Z)
Fourier-Transform Infrared Spectroscopy (FTIR)Identification of functional groups (ester, alkene, alkyne)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.